molecular formula C16H17BrN2O3S B267253 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide

2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No. B267253
M. Wt: 397.3 g/mol
InChI Key: YBJGMRPWQZVKOW-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide is a competitive inhibitor of glutaminase, meaning that it binds to the active site of the enzyme and prevents glutamine from binding. Glutaminase is essential for the metabolism of glutamine, which is an important nutrient for cancer cells. By inhibiting glutaminase, 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide can starve cancer cells of this nutrient and lead to decreased cell growth and survival.
Biochemical and Physiological Effects:
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase, 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to induce autophagy, a process by which cells recycle their own components. 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer. 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has also been shown to be effective in inhibiting glutaminase activity in vitro and in vivo. However, one limitation is that 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has low solubility in water, which can make it difficult to administer in some experiments. Additionally, 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are a number of future directions for 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide research. One direction is to develop more potent and selective inhibitors of glutaminase. Another direction is to study the effects of 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation. Additionally, 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases, which could be explored in future research.

Synthesis Methods

2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide can be synthesized through a multi-step process. The first step involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This intermediate is then reacted with N-ethyl-N-methylglycine to form 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide, or 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide.

Scientific Research Applications

2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. Glutaminase is overexpressed in many cancer cells, and inhibition of this enzyme can lead to a decrease in cancer cell proliferation and survival. 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to be effective in inhibiting glutaminase activity and reducing cancer cell growth in vitro and in vivo.

properties

Product Name

2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide

Molecular Formula

C16H17BrN2O3S

Molecular Weight

397.3 g/mol

IUPAC Name

2-[[2-(4-bromophenoxy)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide

InChI

InChI=1S/C16H17BrN2O3S/c1-3-12-9(2)23-16(14(12)15(18)21)19-13(20)8-22-11-6-4-10(17)5-7-11/h4-7H,3,8H2,1-2H3,(H2,18,21)(H,19,20)

InChI Key

YBJGMRPWQZVKOW-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Br)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Br)C

Origin of Product

United States

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